(2,4-Dihydroxyphenyl)(4-fluorophenyl)methanone
Overview
Description
(2,4-Dihydroxyphenyl)(4-fluorophenyl)methanone: is a chemical compound known for its unique structure and properties It consists of a methanone group bonded to a 2,4-dihydroxyphenyl group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dihydroxyphenyl)(4-fluorophenyl)methanone typically involves the reaction of 2,4-dihydroxybenzophenone with 4-fluorobenzoyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethylene dichloride and catalysts like aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: (2,4-Dihydroxyphenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry: In chemistry, (2,4-Dihydroxyphenyl)(4-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions .
Biology: In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for studying biological pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may have applications in drug development, particularly in designing molecules that target specific diseases .
Industry: In industrial applications, this compound is used in the production of polymers and other materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty products .
Mechanism of Action
The mechanism of action of (2,4-Dihydroxyphenyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- (2,4-Dihydroxyphenyl)(2-fluorophenyl)methanone
- (2,4-Dihydroxyphenyl)(4-chlorophenyl)methanone
- (2,4-Dihydroxyphenyl)(4-bromophenyl)methanone
Comparison: Compared to these similar compounds, (2,4-Dihydroxyphenyl)(4-fluorophenyl)methanone is unique due to the presence of the fluorine atom in the 4-position of the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets. The fluorine atom’s electronegativity and size can affect the compound’s overall properties, making it distinct from its analogs .
Properties
IUPAC Name |
(2,4-dihydroxyphenyl)-(4-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPDKBIMAJSFOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60606800 | |
Record name | (2,4-Dihydroxyphenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84794-97-8 | |
Record name | (2,4-Dihydroxyphenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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